Sgccbp30

Description

BenchChem offers high-quality Sgccbp30 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sgccbp30 including the price, delivery time, and more detailed information at info@benchchem.com.

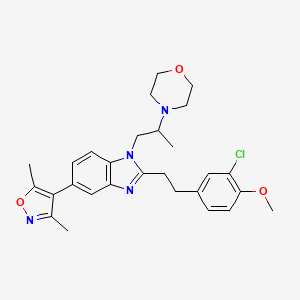

Structure

3D Structure

Properties

Molecular Formula |

C28H33ClN4O3 |

|---|---|

Molecular Weight |

509.0 g/mol |

IUPAC Name |

4-[1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine |

InChI |

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3 |

InChI Key |

GEPYBHCJBORHCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: SGC-CBP30 Mechanism of Action & Experimental Application

Executive Summary

SGC-CBP30 is a potent, selective chemical probe targeting the bromodomains of CBP (CREB-binding protein) and p300 (E1A-associated protein p300).[1][2] Unlike catalytic inhibitors (e.g., A-485) that target the HAT domain, SGC-CBP30 inhibits the reader function of these proteins—specifically their ability to recognize and bind acetylated lysine residues on histones.[2]

This guide details the molecular mechanism, selectivity profile, and validated experimental protocols for using SGC-CBP30 to interrogate chromatin biology.

Part 1: The Molecular Target (CBP/p300 Bromodomain)[2][3]

The Role of the Bromodomain

CBP and p300 are multidomain transcriptional co-activators.[2] While their Histone Acetyltransferase (HAT) domains write epigenetic marks, their bromodomains (BRDs) read them.[2]

-

Function: The CBP/p300 BRD anchors the transcriptional machinery to hyperacetylated chromatin regions (e.g., super-enhancers).[2]

-

Pathological Relevance: In malignancies like Multiple Myeloma and Prostate Cancer, this anchoring is critical for sustaining the expression of oncogenes such as IRF4 and MYC.

Structural Biology of Inhibition

SGC-CBP30 utilizes a 3,5-dimethylisoxazole headgroup.[2] This moiety acts as a neutral acetyl-lysine mimetic.[2]

-

Binding Mode: The isoxazole oxygen forms a hydrogen bond with the conserved asparagine (Asn1168 in CBP) in the bromodomain binding pocket.[2]

-

Displacement: By occupying this pocket, SGC-CBP30 physically prevents the bromodomain from docking onto acetylated histone tails (H3K27ac, H3K18ac).[2]

Part 2: SGC-CBP30 Chemical Biology Profile

Selectivity Profile (The "Probe" Standard)

A critical feature of SGC-CBP30 is its selectivity against the BET family (BRD4), which prevents the toxicity associated with pan-BET inhibition.[2]

Table 1: Biophysical Potency & Selectivity

| Target Domain | Assay Method | Kd / IC50 | Selectivity Fold |

| CBP Bromodomain | ITC / AlphaScreen | 21 nM | 1x (Primary Target) |

| p300 Bromodomain | ITC / AlphaScreen | 32 nM | ~1.5x (Dual Target) |

| BRD4 (BD1) | ITC | > 8,500 nM | > 400x |

| BRD4 (BD2) | ITC | > 10,000 nM | > 500x |

Data Source: Hay et al., JACS 2014 [1]

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the downstream transcriptional consequences.

Figure 1: SGC-CBP30 acts as a competitive inhibitor, displacing CBP/p300 from acetylated chromatin and silencing downstream oncogenic networks.[2]

Part 3: Downstream Signaling Consequences[2]

Unlike BET inhibitors (e.g., JQ1) which cause broad transcriptional pausing, SGC-CBP30 exhibits a more specific transcriptional footprint.[2]

-

IRF4 Suppression: In multiple myeloma, SGC-CBP30 directly suppresses IRF4 expression.[2]

-

MYC Regulation: While BET inhibitors target MYC directly, SGC-CBP30 suppresses MYC as a secondary consequence of IRF4 downregulation [2].[2]

-

Th17 Differentiation: The compound blocks the differentiation of pro-inflammatory Th17 cells by reducing IL-17A secretion, validating its potential in autoimmune research [3].[1]

Part 4: Validated Experimental Protocols

To ensure scientific integrity, use these self-validating protocols to confirm target engagement in your specific model system.

Cellular FRAP (Fluorescence Recovery After Photobleaching)

Objective: Quantify the residence time of CBP on chromatin.[2] SGC-CBP30 should decrease residence time (faster recovery).

Prerequisites:

-

Cell Line: U2OS or HEK293T.[2]

-

Plasmid: GFP-CBP (full length) or GFP-CBP-Bromodomain.[2]

-

Equipment: Confocal microscope with FRAP module.

Protocol:

-

Transfection: Transfect cells with GFP-CBP plasmid 24 hours prior to imaging.[2]

-

Treatment: Treat cells with 2.5 µM SGC-CBP30 or DMSO (Control) for 1 hour.

-

Acquisition Setup:

-

Analysis:

-

Normalize data:

. -

Fit to a single exponential association curve.[2]

-

Validation Criteria: The

(half-time of recovery) for SGC-CBP30 treated cells must be significantly lower than DMSO controls (indicating the protein is freely diffusing and not bound to chromatin).

-

NanoBRET Target Engagement Assay

Objective: Measure intracellular binding affinity in live cells.

Protocol Workflow:

-

Transfection: Co-express CBP-Luciferase (NanoLuc) and Histone H3.3-HaloTag.[2]

-

Labeling: Add HaloTag-618 ligand (fluorescent acceptor).[2]

-

Competition: Add serial dilutions of SGC-CBP30.

-

Readout: If SGC-CBP30 binds CBP, it prevents CBP-Luciferase from interacting with Histone-HaloTag.[2]

-

Result: A decrease in BRET signal (Energy Transfer) correlates with inhibitor concentration.[2]

Part 5: Experimental Workflow Visualization

Figure 2: The recommended validation hierarchy to confirm on-target effects before proceeding to phenotypic screening.

References

-

Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains.[2][3] Journal of the American Chemical Society.[2][3]

-

Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma.[2] eLife.[2][4]

-

Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.[2] Proceedings of the National Academy of Sciences.

-

Structural Genomics Consortium (SGC). SGC-CBP30 Chemical Probe Page.[2] SGC Website.[2] [2]

Sources

- 1. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

The Selectivity Profile of SGC-CBP30: A Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of Selectivity in Targeting CBP/p300 Bromodomains

The transcriptional co-activators CREB-binding protein (CBP) and p300 are central regulators of gene expression, implicated in a vast array of cellular processes from proliferation and differentiation to DNA repair.[1] Their function is mediated in part by a highly conserved bromodomain (BRD), an epigenetic reader module that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is a key event in chromatin remodeling and the recruitment of the transcriptional machinery. The critical role of CBP/p300 in both normal physiology and pathological states, including cancer and inflammatory diseases, has made their bromodomains highly attractive targets for therapeutic intervention.[1]

However, the human genome encodes 61 bromodomains across eight families, many of which share structural similarities in their acetyl-lysine binding pockets. This presents a significant challenge in drug discovery: the development of small molecule inhibitors that are potent against their intended target while maintaining high selectivity across the broader bromodomain family. Off-target inhibition, particularly of the well-studied Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4), can lead to unintended biological consequences and potential toxicities, complicating the therapeutic rationale.[2]

SGC-CBP30 emerged from the Structural Genomics Consortium (SGC) as a potent and highly selective chemical probe for the CBP/p300 bromodomains.[3][4] This guide provides an in-depth technical overview of the selectivity profile of SGC-CBP30, the experimental methodologies used to define it, and field-proven protocols for researchers to independently validate and explore its activity.

SGC-CBP30: A Potent and Selective Chemical Probe

SGC-CBP30 is a synthetic organic compound that acts as a competitive inhibitor at the acetyl-lysine binding site of the CBP and p300 bromodomains.[5] It demonstrates low nanomolar potency for its primary targets, with reported dissociation constants (Kd) of 21 nM for CBP and 32 nM for p300 .[3][4]

The key attribute of SGC-CBP30 as a chemical probe is its remarkable selectivity. It exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) and a 250-fold selectivity over the second bromodomain (BRD4(2)).[3] This selectivity is crucial for dissecting the specific biological functions of CBP/p300 bromodomains, distinct from those of the BET family.[5] Transcriptional profiling studies have confirmed that SGC-CBP30 has a much more restricted effect on gene expression compared to pan-BET inhibitors like JQ1, underscoring its precise mechanism of action.[3][5] This high selectivity allows researchers to probe CBP/p300-specific biology with greater confidence, reducing the likelihood of confounding off-target effects.

Defining the Selectivity Profile: A Multi-Assay Approach

A comprehensive understanding of an inhibitor's selectivity is not derived from a single experiment but is built upon a foundation of orthogonal assays. Each method provides a different lens through which to view the compound's interaction with its target and potential off-targets. The characterization of SGC-CBP30's selectivity relies on a combination of biophysical and cellular assays.

Biophysical Assays: Quantifying Direct Binding Events

The initial assessment of selectivity is typically performed using purified proteins in cell-free systems. This approach allows for the direct measurement of binding affinity and thermodynamics without the complexities of the cellular environment.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

Field-Proven Insights: The power of ITC lies in its label-free, in-solution nature, which provides an unambiguous measure of direct binding. For SGC-CBP30, ITC was instrumental in confirming its low nanomolar affinity for CBP and p300 and quantifying the weaker interactions with off-targets like BRD4(1).[7]

Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay, is a rapid and cost-effective method for assessing compound binding. It measures the change in the melting temperature (ΔTm) of a protein upon ligand binding. A significant increase in Tm indicates that the inhibitor is binding to and stabilizing the protein.

Field-Proven Insights: The primary utility of TSA is in its application for screening against large panels of proteins to quickly identify potential on- and off-targets. For SGC-CBP30, a broad screen against 45 human bromodomains revealed that significant thermal stabilization was largely restricted to CBP and p300, with only minor shifts observed for some BET family members, providing the first comprehensive look at its selectivity.[7][8]

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions. In the context of bromodomain inhibitors, it measures the ability of a compound to disrupt the interaction between a bromodomain protein and an acetylated histone peptide ligand.

Field-Proven Insights: AlphaScreen is highly amenable to high-throughput screening (HTS) and is often used for primary screening and dose-response analysis to determine IC50 values. It confirmed the potent inhibition of the CBP-histone interaction by SGC-CBP30 and its weaker activity against BRD4.[2]

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biophysical assays are essential, it is crucial to demonstrate that an inhibitor can engage its target within the complex environment of a living cell.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technique for quantifying compound binding to a specific protein target in living cells. It measures the energy transfer between a NanoLuc® luciferase-tagged bromodomain and a cell-permeable fluorescent tracer that binds to the same pocket. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Field-Proven Insights: This assay provides a quantitative measure of intracellular target occupancy and apparent affinity. It is a critical step to bridge the gap between biochemical potency and cellular activity, confirming that a compound like SGC-CBP30 can penetrate the cell membrane and bind to CBP/p300 in its native environment.

Quantitative Selectivity Data for SGC-CBP30

The following table summarizes the selectivity profile of SGC-CBP30 against a panel of human bromodomains, primarily derived from thermal shift and ITC data.

| Bromodomain Target | Family | Assay Type | Value | Selectivity vs. CBP | Reference |

| CREBBP (CBP) | IV | ITC (Kd) | 21 nM | 1-fold | [3][4] |

| EP300 (p300) | IV | ITC (Kd) | 32 nM | ~1.5-fold | [3][4] |

| BRD4(1) | II (BET) | ITC (Kd) | 885 nM | ~42-fold | [7] |

| BRD4(2) | II (BET) | ITC (Kd) | >5000 nM | >250-fold | [3] |

| BRD2(1) | II (BET) | TSA (ΔTm) | 1.8 °C | - | [7] |

| BRD3(1) | II (BET) | TSA (ΔTm) | 2.0 °C | - | [7] |

| BRDT | II (BET) | TSA (ΔTm) | No significant shift | - | [7] |

| Other BRDs (40+) | I-VIII | TSA (ΔTm) | No significant shift | High | [7][8] |

Note: A comprehensive, publicly available BROMOscan dataset for SGC-CBP30 was not identified at the time of this writing. The data presented is a synthesis of published ITC and Thermal Shift Assay results, which provide a robust view of the inhibitor's selectivity.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a detailed, step-by-step methodology for key experiments used to characterize the selectivity of bromodomain inhibitors like SGC-CBP30.

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of binding affinity and thermodynamics for the interaction between SGC-CBP30 and a bromodomain-containing protein.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Methodology:

-

Protein and Compound Preparation:

-

Express and purify the bromodomain of interest to >95% purity. Ensure the protein is monodisperse via size-exclusion chromatography.

-

Prepare a concentrated stock of SGC-CBP30 (e.g., 10 mM in 100% DMSO).

-

Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare the final inhibitor solution by diluting the DMSO stock into the exact same buffer used for dialysis, ensuring the final DMSO concentration is matched between the cell and syringe solutions (typically <2%).

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading and Titration:

-

Load the protein solution (e.g., 20-50 µM) into the sample cell, avoiding bubbles.

-

Load the SGC-CBP30 solution (e.g., 10-15x the protein concentration) into the injection syringe.

-

Place the syringe into the instrument and allow the system to thermally equilibrate.

-

Perform a series of injections (e.g., an initial 0.5 µL injection followed by 20-30 injections of 1.5-2 µL) with sufficient spacing to allow a return to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection peak.

-

Perform a control experiment by injecting SGC-CBP30 into the buffer alone to determine the heat of dilution. Subtract this from the binding data.

-

Fit the integrated and corrected data to an appropriate binding model (e.g., a single-site model) using the manufacturer's software to determine Kd, ΔH, and stoichiometry (n).

-

Protocol 2: AlphaLISA Competition Assay

This protocol describes how to determine the IC50 of SGC-CBP30 for the disruption of a bromodomain-histone peptide interaction.

Caption: Workflow for an AlphaLISA bromodomain inhibitor assay.

Methodology:

-

Reagent Preparation:

-

Prepare all reagents in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Prepare a serial dilution of SGC-CBP30 in assay buffer containing a constant, low percentage of DMSO.

-

Prepare a mix of GST-tagged bromodomain protein and a biotinylated acetyl-histone peptide at concentrations optimized for a robust signal (typically low nM range).

-

-

Assay Procedure (384-well plate):

-

Add a small volume (e.g., 5 µL) of the SGC-CBP30 serial dilutions to the assay plate wells. Include DMSO-only wells for positive (no inhibition) and no-protein wells for negative (background) controls.

-

Add an equal volume (e.g., 5 µL) of the protein/peptide mix to all wells.

-

Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the protein.

-

Add an equal volume (e.g., 5 µL) of Glutathione-conjugated AlphaLISA Acceptor beads diluted in assay buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add an equal volume (e.g., 5 µL) of Streptavidin-conjugated Donor beads diluted in assay buffer.

-

Incubate for another 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

Plot the AlphaLISA signal against the logarithm of the SGC-CBP30 concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol provides a method to quantify the apparent intracellular affinity of SGC-CBP30 for the CBP bromodomain.

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Methodology:

-

Cell Preparation:

-

Transfect HEK293T cells with a plasmid encoding for the CBP bromodomain fused to NanoLuc® luciferase.

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

-

-

Assay Procedure (96-well white plate):

-

Prepare a serial dilution of SGC-CBP30 in Opti-MEM.

-

Dispense the transfected cells into the wells of the assay plate.

-

Add the SGC-CBP30 dilutions to the cells.

-

Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and target engagement.

-

-

Signal Detection:

-

Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor (to quench any signal from lysed cells).

-

Add the substrate mix to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (>600nm).

-

-

Data Analysis:

-

Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

-

Normalize the data relative to vehicle (DMSO) controls.

-

Plot the corrected NanoBRET™ ratio against the logarithm of the SGC-CBP30 concentration and fit the curve to determine the cellular IC50.

-

Conclusion: An Authoritative View on SGC-CBP30 Selectivity

The chemical probe SGC-CBP30 is a cornerstone for investigating the biological roles of CBP and p300 bromodomains. Its value is intrinsically linked to its well-defined and high degree of selectivity. This guide has synthesized the critical data and methodologies that underpin our understanding of this selectivity. By employing a rigorous, multi-faceted approach combining biophysical (ITC, TSA), biochemical (AlphaLISA), and cellular (NanoBRET™) assays, the scientific community has established SGC-CBP30 as a reliable tool. The provided protocols offer a validated framework for researchers to not only confirm these findings but also to apply these techniques in the discovery and characterization of novel epigenetic inhibitors. The continued application of these robust methodologies is paramount to ensuring the scientific integrity and translational potential of research in this competitive and promising field.

References

-

Title: Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. Source: eLife URL: [Link]

-

Title: CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Cellular AlphaLISA assay development to detect bromodomain–histone H3... Source: ResearchGate URL: [Link]

-

Title: CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Figure S6. ITC titration curves for the binding of the CREBBP and BRD4(1) bromodomains... Source: ResearchGate URL: [Link]

-

Title: CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC Source: PubMed Central URL: [Link]

-

Title: BROMOscan Technology Source: Eurofins Discovery URL: [Link]

-

Title: Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 Source: Malvern Panalytical URL: [Link]

-

Title: SGC-CBP30 A CREBBP/EP300-selective chemical probe Source: Structural Genomics Consortium URL: [Link]

-

Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]

-

Title: A bead-based proximity assay for BRD4 ligand discovery - PMC Source: National Institutes of Health URL: [Link]

-

Title: Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC Source: National Institutes of Health URL: [Link]

-

Title: Bioassays for Biologics Source: Eurofins DiscoverX URL: [Link]

-

Title: (PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET Source: ResearchGate URL: [Link]

-

Title: Characterizing Binding Interactions by ITC Source: TA Instruments URL: [Link]

-

Title: CBP/p300 bromodomain: new promising epigenetic target Source: Visualized Cancer Medicine URL: [Link]

-

Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL: [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. stemcell.com [stemcell.com]

- 5. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

- 7. pnas.org [pnas.org]

- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

Technical Guide: SGC-CBP30 – Chemical Structure, Properties, and Experimental Application

Executive Summary

SGC-CBP30 is a highly potent, selective chemical probe designed to inhibit the bromodomains of CREB-binding protein (CBP/CREBBP) and E1A binding protein p300 (EP300) .[1][2] Developed by the Structural Genomics Consortium (SGC), it serves as a critical tool for dissecting the epigenetic regulation of gene transcription, particularly in inflammatory pathways (e.g., Th17 differentiation) and oncology. This guide provides a comprehensive technical analysis of its chemical structure, physicochemical properties, mechanism of action, and validated experimental protocols for researchers.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

SGC-CBP30 acts as a specific acetyl-lysine (Kac) mimetic.[3] Its scaffold is built upon a 3,5-dimethylisoxazole headgroup fused to a benzimidazole core, optimized for shape complementarity within the CBP/p300 hydrophobic pocket.

| Property | Detail |

| Common Name | SGC-CBP30 (CBP30) |

| IUPAC Name | 2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(2S)-2-(morpholin-4-yl)propyl]-1H-1,3-benzodiazole |

| CAS Number | 1613695-14-9 |

| PubChem CID | 72201027 |

| Molecular Formula | C₂₈H₃₃ClN₄O₃ |

| Molecular Weight | 509.04 g/mol (Monoisotopic Mass: 508.22 g/mol ) |

| Chirality | Contains one chiral center (S-enantiomer is the active probe) |

Structural Pharmacophore Analysis

The molecule can be dissected into three functional domains:

-

Acetyl-Lysine Mimetic (Head): The 3,5-dimethylisoxazole moiety mimics the acetylated lysine of histone tails, forming a critical hydrogen bond with the conserved Asparagine residue (Asn1168 in CBP) in the bromodomain binding pocket.

-

Scaffold Core: The benzimidazole ring provides a rigid linker that positions the headgroup and side chains correctly.

-

Solubility/Selectivity Tail: The morpholine side chain improves physicochemical properties (solubility) and induces steric clashes with non-target bromodomains (like BRD4), thereby enhancing selectivity.

Part 2: Physicochemical Profile

Understanding the physical limits of SGC-CBP30 is crucial for assay reproducibility.

| Parameter | Value | Notes |

| Solubility (DMSO) | ~50 mM (25 mg/mL) | Recommended stock solvent. |

| Solubility (Ethanol) | ~25 mM | Requires sonication; less stable than DMSO. |

| Solubility (Water) | Negligible | Do not dissolve directly in aqueous media. |

| LogP | 4.89 | Highly lipophilic; requires careful dilution. |

| pKa | ~6.5 (Morpholine nitrogen) | Protonated at physiological pH. |

| Stability (Solid) | 2 years at -20°C | Store desicated and protected from light. |

| Stability (Solution) | 6 months at -80°C | Avoid repeated freeze-thaw cycles. |

Part 3: Mechanism of Action & Structural Biology

Binding Mechanism

SGC-CBP30 functions as a competitive inhibitor of the CBP/p300 bromodomains. It displaces acetylated histone peptides (e.g., H3K56ac, H3K27ac) from the bromodomain pocket, thereby preventing the recruitment of the transcriptional machinery to chromatin.

-

Primary Target: CBP Bromodomain (Kd = 21 nM) and p300 Bromodomain (Kd = 32 nM).[4]

-

Selectivity: Exhibits >40-fold selectivity over the first bromodomain of BRD4 (BRD4(1)) and >250-fold over BRD4(2).[2]

-

Structural Evidence: The co-crystal structure of SGC-CBP30 with the CBP bromodomain is deposited in the Protein Data Bank under PDB ID: 4NR7 .

Interaction Network (Graphviz Visualization)

The following diagram illustrates the key molecular interactions stabilizing SGC-CBP30 within the CBP binding pocket.

Caption: Key molecular interactions between SGC-CBP30 and the CBP Bromodomain (PDB: 4NR7).

Part 4: Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Weighing: Accurately weigh 5.09 mg of SGC-CBP30 powder.

-

Solvent Addition: Add 1.00 mL of anhydrous DMSO (99.9% purity).

-

Note: Do not use hydrous DMSO as it may precipitate the compound over time.

-

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

-

Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

-

Storage: Snap-freeze in liquid nitrogen and store at -80°C.

Cellular Assay Guidelines (Th17 Differentiation Example)

SGC-CBP30 is frequently used to inhibit IL-17A secretion.

-

Cell Seeding: Seed CD4+ T cells in appropriate media.

-

Dilution Series:

-

Prepare an intermediate dilution (e.g., 1000x) in culture media to minimize DMSO shock.

-

Final DMSO concentration in the well must be <0.1% (v/v).

-

-

Treatment: Treat cells with SGC-CBP30 at concentrations ranging from 0.5 µM to 5 µM .

-

Control: Use SGC-CBP30N (negative control probe) at identical concentrations to rule out off-target toxicity.

-

-

Incubation: Incubate for 48–72 hours depending on the readout (qPCR for mRNA or ELISA for cytokine secretion).

Experimental Workflow Diagram

Caption: Recommended workflow for handling and applying SGC-CBP30 in cellular assays.

Part 5: Synthesis & Quality Control

Synthetic Route Overview

The synthesis of SGC-CBP30 was originally described by Hay et al. (2014) . It involves a convergent synthesis strategy:

-

Precursor Assembly: A 3,5-dimethylisoxazole derivative is coupled to a phenylenediamine scaffold.

-

Cyclization: Formation of the benzimidazole core via condensation.

-

Chiral Installation: Introduction of the (S)-2-aminopropanol derived moiety (or similar chiral amine) to install the chiral center.

-

Morpholine Ring Closure: Alkylation with 2-bromoethyl ether to form the morpholine tail.

Quality Control Metrics

For drug development applications, ensure the probe meets these criteria:

-

Purity (HPLC): >98% at 254 nm.

-

Enantiomeric Excess (ee): >95% (S-isomer) determined by Chiral HPLC.

-

Identity: Verified by 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

References

-

Hay, D. A., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains.[1] Journal of the American Chemical Society, 136(26), 9308–9319.[1] Link

-

Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 112(34), 10768–10773. Link

-

Structural Genomics Consortium (SGC). SGC-CBP30 Probe Summary. The SGC Website. Link

-

RCSB Protein Data Bank. Crystal Structure of CBP Bromodomain with SGC-CBP30 (PDB: 4NR7). Link

Sources

Technical Guide: SGC-CBP30 Target Engagement (CBP vs p300)

Executive Summary

SGC-CBP30 is a potent, selective chemical probe designed to inhibit the bromodomains of CBP (CREB-binding protein, CREBBP) and p300 (E1A-associated protein p300, EP300). While these two paralogs share high structural homology—particularly within their bromodomains—they exhibit distinct biological functions in chromatin remodeling and transcriptional co-activation.

This guide details the technical workflows required to validate SGC-CBP30 target engagement. It addresses the challenge of distinguishing CBP from p300 engagement and provides rigorous protocols for Cellular Thermal Shift Assays (CETSA) and Fluorescence Recovery After Photobleaching (FRAP) to quantify chromatin displacement.

Chemical Biology Profile & Selectivity

SGC-CBP30 is a dual inhibitor.[1] It does not significantly discriminate between the bromodomains of CBP and p300 due to the 96% sequence identity in their bromodomain regions. However, its value lies in its exquisite selectivity against the BET family (e.g., BRD4), which is a common off-target for less specific bromodomain inhibitors.

Table 1: SGC-CBP30 Potency and Selectivity Data

| Target | Domain | Assay Type | Value | Selectivity Factor |

| CBP | Bromodomain | AlphaScreen (IC50) | 21 nM | Primary Target |

| p300 | Bromodomain | AlphaScreen (IC50) | 38 nM | Primary Target |

| CBP | Bromodomain | ITC (Kd) | 0.32 µM | - |

| p300 | Bromodomain | ITC (Kd) | 0.35 µM | - |

| BRD4 | BD1 | AlphaScreen (IC50) | > 5,000 nM | > 40-fold selective |

| BRD4 | BD1 | ITC (Kd) | 0.94 µM | ~3-fold (Biophysical)* |

> Note: While ITC shows lower biophysical selectivity, cellular assays (FRAP/viability) demonstrate functional selectivity due to the distinct residence times and complex formation differences between CBP/p300 and BET proteins [1].

Mechanistic Basis of Target Engagement

The mechanism of action for SGC-CBP30 relies on competitive inhibition. Under basal conditions, CBP and p300 bromodomains recognize acetylated lysine residues (Kac) on histone tails (primarily H3K18ac and H3K27ac). SGC-CBP30 occupies the acetyl-lysine binding pocket, displacing the protein from chromatin.

Diagram 1: Mechanism of Chromatin Displacement

Caption: SGC-CBP30 competitively binds the bromodomain pocket, forcing CBP/p300 dissociation from chromatin.

Validating Engagement: Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for demonstrating physical binding in intact cells. It relies on the principle of ligand-induced thermal stabilization . When SGC-CBP30 binds CBP/p300, it increases the temperature at which the protein unfolds and aggregates [2].

Experimental Logic

-

Why: To prove the compound enters the cell and binds the specific target in the cytosolic/nuclear environment.

-

Control: Use DMSO (vehicle) as the negative control.

-

Differentiation: To distinguish CBP from p300, you must use specific primary antibodies for each protein during the detection phase.

Protocol: Isothermal Dose-Response (ITDR)

-

Cell Seeding: Seed cells (e.g., THP-1 or Multiple Myeloma lines) to reach 80% confluency.

-

Treatment: Treat cells with SGC-CBP30 in a dose-response curve (e.g., 10 nM to 10 µM) for 1 hour at 37°C.

-

Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heat Shock: Aliquot cell suspension into PCR tubes. Heat at a fixed temperature (52°C is recommended for CBP/p300 based on melting curves) for 3 minutes.

-

Cooling: Immediately incubate on ice for 3 minutes.

-

Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

-

Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (unbound/unfolded) proteins.

-

Detection: Collect supernatant. Analyze via Western Blot using anti-CBP (e.g., Cell Signaling #7389) or anti-p300 (e.g., Cell Signaling #54062).

-

Success Criteria: Increased band intensity in treated samples compared to DMSO at the challenge temperature.

-

Diagram 2: CETSA Workflow

Caption: CETSA workflow isolating stabilized CBP/p300-ligand complexes from aggregated unbound proteins.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the mobility of a protein within the nucleus. Chromatin-bound CBP/p300 has low mobility (slow recovery). Inhibition of the bromodomain releases the protein, increasing mobility (fast recovery).

Experimental Logic

-

Why: Validates functional displacement from chromatin, which is the prerequisite for transcriptional modulation.

-

Constructs: Transfect cells with GFP-CBP or GFP-p300 full-length plasmids.

-

Control: (+)-JQ1 (BET inhibitor) can serve as a specificity control; it should NOT significantly alter CBP/p300 mobility at selective concentrations (<1 µM).

Protocol Steps

-

Transfection: Transfect U2OS or HeLa cells with GFP-CBP or GFP-p300. Wait 24 hours.

-

Staining: Stain DNA with Hoechst 33342 to visualize nuclei.

-

Treatment: Incubate with SGC-CBP30 (1 µM) or DMSO for 1 hour.

-

Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) with high-intensity laser power (100% transmission).

-

Acquisition: Monitor fluorescence recovery in the ROI every 0.5 seconds for 60 seconds.

-

Analysis: Normalize data to pre-bleach intensity. Calculate

(half-time of recovery).-

Result: SGC-CBP30 treatment should significantly decrease

(faster recovery) compared to DMSO [3].

-

Addressing the CBP vs p300 Selectivity Challenge

SGC-CBP30 is equipotent against CBP and p300. In a research setting, if you must distinguish the biological contribution of inhibiting one over the other while using this probe, you cannot rely on the compound alone.

Recommended Strategy: Genetic Isolation + Chemical Inhibition To attribute a phenotype specifically to p300 inhibition using SGC-CBP30:

-

CRISPR/Cas9 Knockout: Generate a CBP-/- cell line.

-

Apply SGC-CBP30: Any remaining bromodomain-dependent phenotype changes (e.g., H3K18ac reduction) can be attributed to p300 engagement.

-

Reciprocal: Perform the inverse in p300-/- cells to study CBP.

Why this matters: While the bromodomains are nearly identical, the HAT (Histone Acetyltransferase) domains have different substrate specificities (e.g., p300 is more efficient at H4K16ac, while CBP prefers H3K18ac under limiting conditions) [4]. SGC-CBP30 blocks the recruitment via the bromodomain, which may indirectly affect these HAT activities by preventing localization to specific enhancers.

References

-

Structural Genomics Consortium. SGC-CBP30: A chemical probe for CBP/p300 bromodomains. [Link]

-

Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][3] Science.[4] [Link]

-

Hay, D. A., et al. (2014).[5] Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains. Journal of the American Chemical Society. [Link]

-

Henry, R. A., et al. (2013). Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4.[6][7] Biochemistry.[4][6][7][8] [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publications — CETSA [cetsa.org]

- 5. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SGC-CBP30 in Epigenetic Regulation

Executive Summary: The Probe Profile

SGC-CBP30 is a highly selective chemical probe designed to inhibit the bromodomains (BRDs) of CREB-binding protein (CBP/CREBBP) and E1A-binding protein p300 (EP300) . Unlike catalytic inhibitors that target the histone acetyltransferase (HAT) domain, SGC-CBP30 targets the epigenetic "reading" function—the recognition of acetylated lysine residues on histones and non-histone proteins.

This distinction is critical for experimental design: SGC-CBP30 displaces CBP/p300 from chromatin without immediately abolishing the enzyme's catalytic ability to acetylate substrates if recruited by other means. It is primarily used to dissect the role of chromatin recruitment in oncogenic transcription (e.g., IRF4 in multiple myeloma) and immune regulation (Treg stability).

Key Chemical Properties

| Property | Metric | Notes |

| Target | CBP / p300 Bromodomains | Targets the "Reader" domain, not the "Writer" (HAT) domain. |

| Potency (Kd) | ~21 nM (CBP); ~32 nM (p300) | Highly potent in cell-free biophysical assays. |

| Cellular IC50 | ~1.0 – 2.5 µM | Significant cellular shift observed; titration is required for specific cell lines. |

| Selectivity | >40-fold vs. BRD4(1) | Clean profile against the BET family (unlike non-selective inhibitors). |

| Solubility | Low in aqueous media | Stock solutions typically prepared in DMSO (10-50 mM). |

Molecular Mechanism of Action

To use SGC-CBP30 effectively, one must understand the structural biology of its target. CBP and p300 are transcriptional co-activators that mark active enhancers and promoters with acetylation (H3K18ac, H3K27ac).[1]

The Displacement Mechanism

SGC-CBP30 acts as an acetyl-lysine mimetic. It occupies the hydrophobic pocket of the CBP/p300 bromodomain, preventing the protein from docking onto acetylated nucleosomes. This leads to a "chromatin eviction" effect, particularly at Super-Enhancers (SEs) —large clusters of enhancers that drive the expression of key oncogenes.

Critical Distinction:

-

HAT Inhibitors (e.g., A-485): Stop the writing of acetyl marks.

-

BRD Inhibitors (SGC-CBP30): Stop the reading and sustained occupancy of acetyl marks.

Visualization: The IRF4 Super-Enhancer Collapse

In Multiple Myeloma, CBP/p300 is disproportionately loaded onto the super-enhancer controlling IRF4. The following diagram illustrates how SGC-CBP30 disrupts this oncogenic loop.

Figure 1: Mechanism of SGC-CBP30 mediated transcriptional suppression.[1][2] The probe displaces the co-activator complex from super-enhancers, breaking the feed-forward loop driving oncogenes like IRF4.

Therapeutic Applications & Case Studies

A. Multiple Myeloma (Oncology)

Research has validated SGC-CBP30 as a potent suppressor of the IRF4/MYC axis . In myeloma cell lines (e.g., LP-1, MM.1S), the viability is strictly dependent on the transcription factor IRF4.

-

Mechanism: SGC-CBP30 treatment results in the specific loss of H3K27ac at the IRF4 super-enhancer, reducing IRF4 mRNA and protein levels.

-

Outcome: Downregulation of c-MYC (a direct target of IRF4) and induction of G1 cell cycle arrest/apoptosis.

B. Immunology: Treg Stability

The transcription factor Foxp3 is the master regulator of Regulatory T cells (Tregs).[3][4][5] Its stability is regulated by acetylation; deacetylated Foxp3 is prone to ubiquitin-mediated degradation.

-

Role of p300: p300 acetylates Foxp3, stabilizing the Treg phenotype.

-

Effect of SGC-CBP30: While SGC-CBP30 inhibits the BRD, it does not directly inhibit the HAT activity. However, by preventing chromatin recruitment, it may alter the spatial availability of p300 to acetylate non-histone proteins or disrupt the enhanceosome required for Foxp3 gene expression.

-

Note: Use caution when comparing SGC-CBP30 to I-CBP112 . While both are BRD inhibitors, I-CBP112 has been reported to allosterically activate p300 HAT activity on nucleosomes in some contexts, whereas SGC-CBP30 does not.[6]

Experimental Framework

Protocol 1: Cellular Viability & On-Target Validation

Objective: Determine the cellular IC50 and confirm on-target activity (IRF4 suppression) in myeloma cells.

-

Preparation:

-

Dissolve SGC-CBP30 in DMSO to 10 mM.[7]

-

Prepare serial dilutions in media (Final DMSO < 0.1%).

-

-

Cell Culture:

-

Seed LP-1 or MM.1S cells at 0.5 x 10^6 cells/mL.

-

-

Treatment:

-

Treat cells with SGC-CBP30 (Range: 0.1 µM – 10 µM) for 72 hours.

-

Control: Include a negative control compound (SGC-CBP30-N) if available, or DMSO vehicle.

-

-

Readout (Viability):

-

Use CellTiter-Glo or Resazurin assay.

-

Expected Result: IC50 should be in the 1-3 µM range for sensitive lines.

-

-

Readout (Mechanistic):

-

Harvest cells at 6 hours (early timepoint) for qPCR.

-

Target Genes: IRF4, MYC.[8]

-

Validation: >50% reduction in IRF4 mRNA confirms on-target BRD inhibition before overt cytotoxicity occurs.

-

Protocol 2: ChIP-seq Workflow (Enhancer Profiling)

Objective: Visualize the "chromatin eviction" of p300 and the loss of acetylation marks.

Figure 2: Optimized ChIP-seq workflow for assessing SGC-CBP30 efficacy. Critical step: Normalize sequencing depth to accurately quantify the global reduction in enhancer acetylation.

Selectivity & Comparative Data

The following table summarizes the selectivity profile of SGC-CBP30 compared to the BET inhibitor JQ1, highlighting why SGC-CBP30 is the superior tool for studying CBP/p300 specifically.

| Feature | SGC-CBP30 | JQ1 (BET Inhibitor) | Biological Implication |

| Primary Target | CBP / p300 BRDs | BRD2, BRD3, BRD4 | Distinct transcriptional programs. |

| Selectivity | >40x vs BRD4 | <1x vs CBP/p300 | SGC-CBP30 allows dissection of CBP vs BET functions. |

| Transcriptional Footprint | Focused (e.g., IRF4, IFN response) | Broad (Global suppression) | SGC-CBP30 is less cytotoxic generally but highly specific for enhancer-driven oncogenes. |

| Cellular Potency | µM range (1-2.5 µM) | nM range (50-500 nM) | Higher doses of SGC-CBP30 are required for cellular saturation. |

References

-

Discovery & Characterization: Hay, D. A., et al. (2014).[1] Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society. Link

-

Multiple Myeloma Mechanism: Conery, A. R., et al. (2016).[6] Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma.[1][8][9][10] eLife.[1] Link

-

SGC Probe Summary: Structural Genomics Consortium.[1] SGC-CBP30 Chemical Probe Profile. The SGC.[1][7][11][12][13] Link

-

Treg & Acetylation: van Loosdregt, J., et al. (2010).[5] Regulation of Treg functionality by acetylation-mediated Foxp3 protein stabilization.[5][14] Blood. Link

-

Comparative Pharmacology: Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research.[7] Link

Sources

- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 3. Development Of Foxp3+ Regulatory T Cells Is Driven By A c-Rel Enhanceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterogeneity and Stability in Foxp3+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Treg functionality by acetylation-mediated Foxp3 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. elifesciences.org [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]

- 13. elifesciences.org [elifesciences.org]

- 14. Frontiers | Elusive modes of Foxp3 activity in versatile regulatory T cells [frontiersin.org]

Precision Epigenetic Modulation: SGC-CBP30 Inhibition of Th17 Differentiation

Executive Summary

SGC-CBP30 is a highly selective chemical probe designed to inhibit the bromodomains of CREBBP (CBP) and EP300 (p300) . Unlike pan-BET inhibitors (e.g., JQ1) which broadly suppress transcription, SGC-CBP30 offers a precision epigenetic tool to specifically modulate the Th17 inflammatory axis .

This guide details the technical framework for utilizing SGC-CBP30 to inhibit T helper 17 (Th17) cell differentiation. It explores the critical role of CBP/p300 in stabilizing the master transcription factor ROR

Part 1: Mechanistic Architecture

The Epigenetic Dependency of Th17 Cells

Differentiation of naïve CD4+ T cells into the Th17 lineage requires the coordination of cytokine signaling (IL-6, IL-1

-

CBP/p300 Recruitment: The transcriptional co-activators CBP and p300 contain bromodomains that recognize acetylated lysine residues on histones (H3K18ac, H3K27ac) and non-histone proteins.

-

ROR

t Acetylation: p300 directly interacts with and acetylates ROR -

Chromatin Remodeling: p300 binds to the promoter regions of Il17a and Il17f, facilitating histone acetylation that opens the chromatin structure for transcription.

Mechanism of Action: SGC-CBP30

SGC-CBP30 acts as a potent, selective competitive antagonist for the bromodomains of CBP and p300.[1]

-

KD: ~21 nM (CBP) and ~38 nM (p300).

-

Selectivity: >40-fold selectivity over BRD4 (BET family), minimizing off-target transcriptional suppression common with JQ1.

By occupying the bromodomain pocket, SGC-CBP30 prevents CBP/p300 from docking onto acetylated chromatin at the Il17a locus. Consequently, ROR

Visualization: Molecular Mechanism

Caption: SGC-CBP30 blocks p300-mediated acetylation of ROR

Part 2: Experimental Framework

Reagent Preparation & Handling

-

Compound: SGC-CBP30 (Molecular Weight: 504.6 g/mol ).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Storage: Store powder at -20°C. Make 10 mM stock aliquots; avoid repeated freeze-thaw cycles.

-

Working Concentration: The effective IC50 for IL-17A inhibition in human PBMCs is approximately 1–2 µM . A dose-response curve from 0.1 µM to 5 µM is recommended for validation.

Human CD4+ T Cell Isolation

To ensure the effect is on differentiation rather than effector function of memory cells, start with Naïve CD4+ T cells .

-

Source: Healthy donor PBMCs or Leukopaks.

-

Method: Negative selection magnetic isolation (e.g., Miltenyi or StemCell kits) to deplete CD8, CD14, CD19, CD56, and CD45RO+ cells.

-

Purity Check: Flow cytometry should confirm >95% CD4+CD45RA+CD45RO- purity.

Th17 Differentiation Protocol

This protocol uses a defined cytokine cocktail to drive Th17 polarization over 5–7 days.

Culture Medium: RPMI 1640 + 10% FBS (heat-inactivated) + 2 mM L-Glutamine + 1% Pen/Strep.

| Component | Concentration | Role |

| Anti-CD3/CD28 Beads | 1:1 bead-to-cell ratio | T Cell Receptor (TCR) activation & co-stimulation. |

| rhIL-1 | 10 ng/mL | Pro-inflammatory signal; enhances ROR |

| rhIL-6 | 20 ng/mL | Induces STAT3 phosphorylation; initiates Th17 program. |

| rhIL-23 | 20 ng/mL | Stabilizes the Th17 phenotype (late-stage). |

| rhTGF- | 1–5 ng/mL | Essential for ROR |

| Anti-IL-4 | 5 µg/mL | Neutralizes Th2 differentiation. |

| Anti-IFN- | 5 µg/mL | Neutralizes Th1 differentiation. |

SGC-CBP30 Treatment Regimen

The timing of inhibitor addition is critical.

-

Prophylactic (Differentiation Blockade): Add SGC-CBP30 at Hour 0 (simultaneous with cytokines). This tests the ability to prevent lineage commitment.[2]

-

Therapeutic (Effector Blockade): Differentiate for 3 days, then add SGC-CBP30. This tests the ability to suppress established Th17 cells.[3][4]

Control: Vehicle control (DMSO) matched to the highest volume of inhibitor used (typically 0.1% v/v).

Visualization: Experimental Workflow

Caption: Step-by-step workflow for evaluating SGC-CBP30 efficacy in human Th17 differentiation.

Part 3: Validation & Data Analysis

Flow Cytometry (Intracellular Staining)

To quantify the reduction in Th17 frequency, intracellular cytokine staining is required.

-

Restimulation: On Day 5/6, stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4–6 hours. Add Brefeldin A (protein transport inhibitor) after the first hour.

-

Staining Panel:

-

Surface: CD3, CD4, Live/Dead Fixable Dye.

-

Intracellular: IL-17A (FITC/APC), ROR

t (PE), IFN-

-

-

Gating Strategy: Lymphocytes

Single Cells

Quantitative Expectations (Table)

The following data represents expected inhibition profiles based on validated studies (e.g., Hammit et al.).

| Readout | Control (DMSO) | SGC-CBP30 (2 µM) | Expected Effect |

| IL-17A Secretion (ELISA) | High (>1000 pg/mL) | Low (<200 pg/mL) | >80% Inhibition |

| IL-17A+ Cells (FACS) | ~15–25% | ~2–5% | Significant reduction in frequency. |

| ROR | High (MFI) | Moderate/Low | Reduced protein stability/expression. |

| IL-22 Secretion | High | Reduced | Concomitant suppression (Th17/Th22 overlap). |

| Cell Viability | >80% | >75% | Minimal cytotoxicity at <5 µM. |

Gene Expression (qPCR)

Confirm transcriptional silencing by analyzing mRNA levels.

-

Target Genes: Il17a, Il17f, Il23r, Rorc.

-

Housekeeping: Gapdh or Hprt1.

-

Result: SGC-CBP30 treatment should result in a dose-dependent decrease in Il17a mRNA, often exceeding 90% reduction at 2 µM.

References

-

Hammit, R. A., et al. (2014). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.[1][5][6] Proceedings of the National Academy of Sciences (PNAS).

-

Structural Genomics Consortium (SGC). SGC-CBP30 Chemical Probe Characterization. SGC Probes.

-

Bannister, A. J., & Kouzarides, T. (2011). Regulation of chromatin by histone modifications. Cell Research.

-

Ciofani, M., et al. (2012). A validated regulatory network for Th17 cell specification. Cell.

Sources

- 1. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Alterations in and the Role of the Th17/Treg Balance in Metabolic Diseases [frontiersin.org]

- 3. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mesenchymal stem cell inhibition of T-helper 17 cell- differentiation is triggered by cell-cell contact and mediated by prostaglandin E2 via the EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of SGC-CBP30 Stock Solution for Cell Culture

Introduction: The Critical Role of SGC-CBP30 in Epigenetic Research

SGC-CBP30 is a potent and highly selective chemical probe that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CREBBP or CBP) and p300 (EP300)[1][2][3][4]. These proteins are critical epigenetic regulators that play a central role in controlling gene expression through the acetylation of histone proteins and other transcription factors[1]. By binding to acetylated lysine residues, the bromodomains of CBP/p300 are key to assembling transcriptional machinery at specific gene loci.

The targeted inhibition of these bromodomains by SGC-CBP30 provides researchers with a powerful tool to investigate cellular processes modulated by CBP/p300, including cell proliferation, differentiation, and immune responses[5][6][7]. Its selectivity makes it invaluable for dissecting the specific functions of CBP/p300 in contrast to broader-acting inhibitors, such as those targeting the BET (Bromodomain and Extra-Terminal domain) family[2][6]. Given its central role in modulating gene expression, the precise and reproducible delivery of SGC-CBP30 to cell cultures is paramount. Inaccurate inhibitor concentration due to improper stock solution preparation can lead to misleading results, experimental variability, and wasted resources.

This guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of SGC-CBP30 stock solutions to ensure maximal efficacy, stability, and reproducibility in your cell-based assays.

Foundational Principles: Why Stock Solution Integrity Matters

The reliability of any experiment using a small molecule inhibitor begins with the quality of the stock solution. The choices made during this initial step have a cascading effect on downstream data.

-

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for SGC-CBP30 due to its high solubilizing capacity for organic molecules and its miscibility with aqueous cell culture media[1][8]. However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air[9][10]. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds like SGC-CBP30, leading to precipitation and inaccurate concentrations[3]. Therefore, the use of anhydrous, high-purity DMSO is not merely a suggestion but a critical requirement for success.

-

Ensuring Bioavailability: A homogenous, fully dissolved stock solution is essential for accurate dosing. Undissolved particulates can lead to under-dosing and introduce significant variability between experiments[11][12]. The protocol below incorporates steps like warming and vortexing to ensure complete dissolution[1][12].

-

Preserving Potency Through Proper Storage: SGC-CBP30, like many complex organic molecules, is susceptible to degradation over time, accelerated by factors such as improper temperature, light exposure, and repeated freeze-thaw cycles[5][13][14]. Aliquoting the stock solution into single-use volumes is a self-validating system that minimizes these risks, ensuring that each experiment starts with a compound of consistent potency[13][15].

SGC-CBP30 Properties and Specifications

For accurate calculations and handling, it is essential to be familiar with the key properties of SGC-CBP30.

| Property | Value | Source(s) |

| Molecular Weight | 509.04 g/mol | [1][3] |

| CAS Number | 1613695-14-9 | [1][3] |

| Chemical Formula | C₂₈H₃₃ClN₄O₃ | [1] |

| Purity | >99% (recommended) | [2] |

| Solubility in DMSO | ≥20.05 mg/mL (approx. 39.4 mM) | [1][8] |

| Solubility in Ethanol | ≥25.7 mg/mL (with sonication) | [1][8] |

| Appearance | White to off-white powder | N/A |

Experimental Protocol: Preparation of a 10 mM SGC-CBP30 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in DMSO, a common starting concentration for subsequent dilutions in cell culture experiments.

Required Materials and Equipment

-

SGC-CBP30 powder (e.g., 1 mg or 5 mg vial)

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich, D2650 or equivalent)[3]

-

Sterile, amber, or light-protecting microcentrifuge tubes (1.5 mL) or cryovials

-

Calibrated precision balance (if starting from bulk powder)

-

Sterile, positive displacement pipette or a standard pipette with sterile, low-retention filtered tips

-

Vortex mixer

-

Water bath or heat block set to 37°C (optional, for aiding dissolution)[1][12]

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

SGC-CBP30 is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.

-

DMSO can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and handle within a chemical fume hood or well-ventilated area[10].

-

Consult the Safety Data Sheet (SDS) for SGC-CBP30 and DMSO before beginning work.

Step-by-Step Reconstitution Protocol

Objective: To prepare a 10 mM stock solution from 1 mg of SGC-CBP30 powder.

-

Preparation: Before opening, bring the vial of SGC-CBP30 powder to room temperature to prevent condensation of atmospheric moisture onto the cold powder. Gently tap the vial on a hard surface to ensure all powder is at the bottom[15].

-

Calculation of Solvent Volume: The volume of DMSO required is calculated using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

For a 10 mM stock from 1 mg of SGC-CBP30:

-

Mass = 0.001 g

-

Molecular Weight = 509.04 g/mol

-

Concentration = 0.010 mol/L

-

Volume (L) = 0.001 / (509.04 x 0.010) = 0.00019645 L

-

Volume to add = 196.5 µL [5]

-

-

Dissolution: a. Aseptically add the calculated volume (196.5 µL) of anhydrous DMSO to the vial containing the SGC-CBP30 powder. b. Tightly cap the vial and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source. It should be clear and free of any visible particulates. d. Troubleshooting Dissolution: If particulates remain, warm the solution at 37°C for 5-10 minutes, followed by another 1-2 minutes of vortexing[1][12]. Gentle sonication in a water bath for a few minutes can also be effective[8][12]. Ensure the solution cools to room temperature before proceeding.

Quality Control and Aliquoting

-

Final Inspection: Once dissolved, perform a final visual check to ensure no precipitation has occurred. A fully dissolved stock is critical for accurate dosing[12].

-

Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes[13][14]. For example, dispense 5-20 µL aliquots into sterile, light-protected microcentrifuge tubes or cryovials.

-

Labeling: Clearly and securely label each aliquot with the compound name ("SGC-CBP30"), concentration (10 mM), solvent (DMSO), and the date of preparation. Proper labeling is a cornerstone of good laboratory practice and experimental reproducibility[16].

Visualization of the Preparation Workflow

The following diagram illustrates the logical flow of the SGC-CBP30 stock solution preparation and quality control process.

Caption: Workflow for SGC-CBP30 Stock Solution Preparation.

Storage and Handling of Stock Solutions

Proper storage is crucial to maintain the long-term integrity and activity of the SGC-CBP30 inhibitor.

-

Short-Term Storage (1-2 weeks): Aliquots can be stored at -20°C[2][8].

-

Long-Term Storage (up to 1 year): For maximum stability, store aliquots at -80°C[2][3]. Vendor data suggests stability for up to one year at -80°C in solvent[3]. The solid powder is stable for several years at -20°C[3][5].

-

Avoid Freeze-Thaw Cycles: Repeated changes in temperature will degrade the compound. This is the primary rationale for creating single-use aliquots[8][13][14]. When you need to use the inhibitor, remove only one aliquot from the freezer.

-

Light Sensitivity: Store the powder and all solutions protected from light, as exposure can lead to photodegradation[5][17]. Using amber vials is highly recommended[12][18].

Application in Cell Culture: From Stock to Working Solution

To treat cells, the concentrated DMSO stock must be diluted into the aqueous culture medium to the final desired working concentration.

-

Thawing: Thaw a single aliquot of the SGC-CBP30 stock solution at room temperature.

-

Serial Dilution: It is best practice to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution. Then, add the appropriate volume of this intermediate solution to your cell culture wells to reach the final concentration (e.g., 1 µM). This multi-step process minimizes pipetting errors and reduces the shock of adding a highly concentrated DMSO solution directly to the cells.

-

Control for Solvent Effects: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, to avoid solvent-induced toxicity or off-target effects[12]. Always include a "vehicle control" in your experimental design, where cells are treated with the same final concentration of DMSO as the inhibitor-treated cells. This self-validating step ensures that any observed cellular effects are due to the inhibitor and not the solvent.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitate forms in stock solution upon storage. | 1. Stock concentration is too high. 2. DMSO absorbed moisture. 3. Stored at an inappropriate temperature. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. Ensure you are using fresh, anhydrous DMSO for preparation. 3. Store aliquots at -80°C for long-term stability. |

| Precipitate forms when diluting stock into aqueous culture medium. | 1. The compound's solubility limit in the aqueous medium was exceeded. 2. The stock solution was added too quickly or without sufficient mixing. | 1. Perform serial dilutions in the culture medium. 2. Add the inhibitor dropwise to the medium while gently swirling the plate/flask. 3. Ensure the final DMSO concentration is low (<0.1%). |

| Inconsistent or no biological effect observed. | 1. Inaccurate stock concentration due to incomplete dissolution. 2. Degradation of the compound from improper storage or freeze-thaw cycles. 3. Pipetting errors during dilution. | 1. Re-prepare the stock solution, ensuring complete dissolution. 2. Use a fresh, single-use aliquot from -80°C storage. 3. Use calibrated pipettes and perform serial dilutions to improve accuracy. |

References

- SGC-CBP30 (SKU A4491): Practical Epigenetic Solutions for... - Online Inhibitor. (n.d.).

- SGC-CBP30 - Potent CREBBP/EP300 Bromodomain Inhibitor - APExBIO. (n.d.).

- SGC-CBP30 | CBP/p300 Inhibitor - MedchemExpress.com. (n.d.).

- SGC-CBP30 | CBP/p300 Bromodomain Inhibitor | CAS 1613695-14-9 - Selleck Chemicals. (n.d.).

- SGC-CBP30 - STEMCELL Technologies. (n.d.).

- SGC-CBP30 - the Chemical Probes Portal. (n.d.).

- CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC - PubMed Central. (n.d.).

- SGC-CBP30 A CREBBP/EP300-selective chemical probe - Structural Genomics Consortium. (n.d.).

- SGC-CBP30 - STEMCELL Technologies. (n.d.).

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved February 5, 2026, from [Link]

-

Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - NIH. (2024). Retrieved February 5, 2026, from [Link]

-

Essential Quality Control Considerations for Cell Culture - ABS Bio. (2025). Retrieved February 5, 2026, from [Link]

-

What is the best way of storing a DMSO in a research lab? - Quora. (2018). Retrieved February 5, 2026, from [Link]

-

Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved February 5, 2026, from [Link]

-

Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved February 5, 2026, from [Link]

-

Quality Control: The Neglected Side Of Cell Culture - Kosheeka. (2019). Retrieved February 5, 2026, from [Link]

-

Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization - Agilent. (n.d.). Retrieved February 5, 2026, from [Link]

-

How to Store DMSO Safely: Glass vs BPA-Free Plastic. (2024). Retrieved February 5, 2026, from [Link]

-

Cell Culture Media Quality Control Strategies - Corning. (n.d.). Retrieved February 5, 2026, from [Link]

-

How DMSO aliquot should be stored ? | ResearchGate. (2023). Retrieved February 5, 2026, from [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]

- 5. stemcell.com [stemcell.com]

- 6. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. abt-869.com [abt-869.com]

- 9. quora.com [quora.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. emulatebio.com [emulatebio.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. corning.com [corning.com]

- 15. file.selleckchem.com [file.selleckchem.com]

- 16. kosheeka.com [kosheeka.com]

- 17. researchgate.net [researchgate.net]

- 18. dmsostore.com [dmsostore.com]

Application Note: In Vivo Dosing Formulation & Protocol for SGC-CBP30

Executive Summary & Scientific Rationale

SGC-CBP30 is a potent, selective chemical probe for the bromodomains of CBP (CREBBP) and p300 (EP300).[1][2] While highly effective in vitro, its utility in in vivo murine models is frequently compromised by poor aqueous solubility and rapid precipitation upon contact with physiological buffers.[1]

The Core Challenge: SGC-CBP30 is lipophilic (LogP ~4.9).[1] Standard "DMSO-into-PBS" dilution protocols will result in immediate compound crashing (precipitation), leading to erratic bioavailability, intraperitoneal (IP) irritation, and non-reproducible data.[1]

The Solution: This guide provides two validated formulation systems:

-

IP Solution (Solvent-Based): For acute studies requiring rapid systemic exposure.[1] Uses a co-solvent system (DMSO/PEG300/Tween 80) to maintain solubility.[1][3][4]

-

Oral Suspension (PO): For chronic dosing regimens where vehicle toxicity must be minimized.[1] Uses a suspending agent (CMC-Na) to create a homogeneous dispersion.[1][4]

Physicochemical Profile

| Property | Value | Implication for Formulation |

| MW | 509.0 g/mol | Moderate molecular weight.[1] |

| LogP | ~4.89 | Highly lipophilic; practically insoluble in water.[1] |

| Solubility (DMSO) | ~50 mg/mL (98 mM) | Excellent stock solvent.[1] |

| Solubility (Water) | < 1 mg/mL | DO NOT dilute directly into saline/PBS.[1] |

| Stability | High in solid state | Solutions should be prepared fresh daily.[1] |

Protocol A: Intraperitoneal (IP) Formulation (Solution)

Best For: Acute efficacy studies (e.g., Sepsis models, short-term cancer xenografts).[1] Target Concentration: 2.0 mg/mL (allows 10 mL/kg dosing for a 20 mg/kg dose).[1] Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O.[1]

Reagents Required[1][3][4][5]

-

DMSO (Anhydrous, Cell culture grade)[1]

-

PEG300 (Polyethylene glycol 300)[1]

-

Tween 80 (Polysorbate 80)[1]

-

ddH₂O (Sterile water; do not use Saline/PBS initially)[1]

Step-by-Step Workflow

Note: The order of addition is critical. Deviating will cause precipitation.[1]

-

Stock Preparation: Dissolve SGC-CBP30 powder in 100% DMSO to create a 40 mg/mL Stock Solution. Vortex until completely clear.[1]

-

Solvent 1 (PEG300): Add the required volume of PEG300 to the DMSO stock.[1] Vortex vigorously. The solution should remain clear.

-

Solvent 2 (Tween 80): Add the required volume of Tween 80 .[1][4] Vortex. The solution will become viscous but must remain clear.[1]

-

Aqueous Phase: Slowly add ddH₂O dropwise while vortexing.

-

Critical: Do not use PBS or Saline here; the salt ions can induce crashing (salting out).[1]

-

Example Calculation: Preparing 1.0 mL of Working Solution (2 mg/mL)

| Step | Component | Volume | Final % | Action |

| 1 | SGC-CBP30 Stock (40 mg/mL in DMSO) | 50 µL | 5% | Add to tube first.[1] |

| 2 | PEG300 | 400 µL | 40% | Add & Vortex. |

| 3 | Tween 80 | 50 µL | 5% | Add & Vortex. |

| 4 | Sterile ddH₂O | 500 µL | 50% | Add slowly & Vortex.[1] |

| Total | 1000 µL | Final Conc: 2 mg/mL |

Visualization of Workflow (IP Route)

Caption: Critical path for IP formulation. Adding water before the surfactant (Tween 80) and co-solvent (PEG300) stabilizes the drug will result in irreversible precipitation.

Protocol B: Oral Gavage (PO) Formulation (Suspension)[1]

Best For: Chronic/Long-term studies (14+ days) or when IP vehicle toxicity is a concern.[1] Target Concentration: 5.0 mg/mL.[1][4] Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) + 0.1% Tween 80 in water.[1]

Rationale

Since SGC-CBP30 has low solubility, forcing it into solution with high DMSO/PEG concentrations for weeks can cause vehicle-induced weight loss or peritonitis.[1] A suspension allows the drug to dissolve slowly in the GI tract.

Step-by-Step Workflow

-

Vehicle Prep: Dissolve 0.5g CMC-Na in 100 mL warm sterile water. Allow to hydrate overnight to ensure no clumps.[1] Add 100 µL Tween 80.[1]

-

Drug Prep: Weigh the required amount of SGC-CBP30 powder.

-

Trituration: Place powder in a mortar. Add a few drops of the Vehicle.[1] Grind with a pestle to wet the powder and break up aggregates (creates a smooth paste).[1]

-

Dilution: Gradually add the rest of the vehicle while mixing to form a homogeneous suspension.

-

Administration: Vortex immediately before drawing into the gavage needle to ensure uniform dosing.

Dosing Guidelines & Experimental Design

Validated Dosing Regimens (Literature Based)

| Model | Route | Dose | Frequency | Duration | Reference |

| Sepsis (LPS-induced) | IP | 19.3 mg/kg* | Single Dose | 30 min post-LPS | [Bi et al., 2021] |

| Pulmonary Fibrosis | PO | 25 mg/kg | Daily (QD) | 14 Days | [Tao et al., 2018] |

| Th17 Inflammation | IP | 20 mg/kg | Daily (QD) | 7-10 Days | [Hammitzsch et al., 2015] |

*Note on 19.3 mg/kg: This specific value likely stems from a molar calculation (approx. 38 µmol/kg).[1] For general experimental design, 20 mg/kg is the accepted standard effective dose.[1]

Volume Limits (Mouse)

QC & Troubleshooting

Self-Validation Checklist:

-

Visual Inspection (IP): Hold the tube up to a light source.[1] Is it perfectly clear? If it looks "cloudy" or "milky," the drug has crashed.[1] Do not inject.

-

Fix: Mild sonication (water bath, 37°C) for 5-10 mins may redissolve minor precipitates.[1] If not, discard.

-

-

pH Check: Ensure the final formulation is near neutral (pH 6-8). Highly acidic/basic vehicles cause peritonitis.[1]

-

Tolerance Test: Before the main cohort, inject 2-3 mice with the Vehicle Only (5% DMSO/40% PEG/5% Tween/50% Water) to ensure they tolerate the solvent load.[1]

References

-

Bi, X., et al. (2021). "CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses."[1][5] Frontiers in Immunology.

-

Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses."[1][3] Proceedings of the National Academy of Sciences (PNAS).[1]

-

Tao, J., et al. (2018). "Inhibition of EP300 and DDR1 synergistically alleviates pulmonary fibrosis in vitro and in vivo."[1] Biomedicine & Pharmacotherapy.[1]

-

Structural Genomics Consortium (SGC). "SGC-CBP30 Chemical Probe Data Sheet." [1]

Sources

- 1. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]

- 2. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. stemcell.com [stemcell.com]

- 6. mdpi.com [mdpi.com]

Optimizing iPSC Reprogramming with SGC-CBP30: A Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of SGC-CBP30, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, to enhance the efficiency of induced pluripotent stem cell (iPSC) reprogramming. This guide is built on the three pillars of technical accuracy, field-proven insights, and comprehensive referencing to ensure scientific integrity and practical applicability.

Introduction: Overcoming the Barriers to Cellular Reprogramming

The generation of iPSCs from somatic cells is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and slow, limited by epigenetic barriers that maintain somatic cell identity. A key challenge is the robust expression of somatic-specific genes that resist the transcriptional reprogramming initiated by the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM).